1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid
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Overview
Description
1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropyl group, a dihydro-cyclopenta[d]pyrimidine ring, and a piperidine carboxylic acid moiety
Preparation Methods
The synthesis of 1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid involves multiple steps, starting with the preparation of the cyclopenta[d]pyrimidine core. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using sodium alkoxide (sodium ethoxide or sodium methoxide) as the reagent and catalyst . The resulting intermediate is then further reacted with piperidine and carboxylated to form the final product.
Industrial production methods typically involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines.
Cyclization: Intramolecular cyclization reactions can occur under specific conditions, leading to the formation of new ring structures.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid has several scientific research applications:
Biology: It is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors. This makes it a candidate for drug discovery and development.
Medicine: The compound’s unique structure and potential biological activities make it a subject of interest in medicinal chemistry, particularly for the development of new therapeutic agents.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors or polymer additives.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but they generally include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid can be compared to other similar compounds, such as:
6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups, leading to different chemical and biological properties.
Cyclopropyl-containing heterocycles: Compounds with cyclopropyl groups often exhibit unique reactivity and stability, making them valuable in various applications.
Piperidine carboxylic acids: These compounds are commonly used in medicinal chemistry for their ability to interact with biological targets and modulate their activity.
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical reactivity and biological activity.
Biological Activity
1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and safety profiles based on diverse research findings.
Chemical Structure
The compound features a unique bicyclic structure that contributes to its biological activity. The cyclopropyl and piperidine moieties are significant in modulating interactions with biological targets.
Research indicates that compounds similar to this compound may interact with various biological pathways:
- Tubulin Polymerization Inhibition : Compounds in the same class have shown the ability to inhibit tubulin polymerization, a crucial process in cell division. This action is linked to anticancer properties, as disrupting microtubule dynamics can lead to apoptosis in rapidly dividing cells .
- Enzyme Inhibition : Some derivatives exhibit potent inhibition of key enzymes involved in metabolic pathways, such as ketohexokinase (KHK), which is implicated in diabetes and obesity management. Inhibitors targeting KHK have demonstrated IC50 values in the low nanomolar range .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Studies
Several studies have evaluated the efficacy of related compounds in vivo and in vitro:
- Anticancer Efficacy : In a study involving melanoma models, compounds similar to this compound demonstrated significant tumor growth inhibition and reduced metastasis when administered at specific dosages .
- Diabetes Management : Research on KHK inhibitors showed promising results in reducing body weight and triglyceride levels in animal models, indicating potential applications for metabolic disorders .
Safety Profile
While promising, the safety profile of these compounds must be considered:
- Toxicity Observations : Some studies reported high toxicity at elevated doses (e.g., >1 mg/kg), leading to adverse effects such as weight loss and mortality in animal models .
- Side Effects : As with many pharmacological agents, side effects may arise from off-target interactions; thus, further studies are necessary to delineate these effects comprehensively.
Properties
Molecular Formula |
C16H21N3O2 |
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Molecular Weight |
287.36 g/mol |
IUPAC Name |
1-(2-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C16H21N3O2/c20-16(21)11-3-2-8-19(9-11)15-12-4-1-5-13(12)17-14(18-15)10-6-7-10/h10-11H,1-9H2,(H,20,21) |
InChI Key |
DHSRZPBGJNQYDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=NC3=C2CCC3)C4CC4)C(=O)O |
Origin of Product |
United States |
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